![molecular formula C13H11NO5 B12868339 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid is a compound that belongs to the benzoxazole family, which is a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxycarbonyl group and an acrylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid typically involves the following steps:
-
Formation of Benzoxazole Core: : The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate carboxylic acid or its derivatives under acidic conditions. For example, the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base like triethylamine can yield the ethoxycarbonyl-substituted benzoxazole .
-
Introduction of Acrylic Acid Moiety: : The acrylic acid moiety can be introduced through a Heck reaction, where the ethoxycarbonyl-substituted benzoxazole is reacted with an appropriate acrylate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Biology: : The compound’s derivatives have shown potential as antimicrobial and anticancer agents .
-
Medicine: : It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties .
-
Industry: : The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid involves its interaction with various molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
-
Pathways Involved: : The compound can affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress. By modulating these pathways, it can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used in the synthesis of various benzoxazole derivatives.
Uniqueness
2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(E)-3-(2-ethoxycarbonyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)12-14-9-5-3-4-8(11(9)19-12)6-7-10(15)16/h3-7H,2H2,1H3,(H,15,16)/b7-6+ |
InChI Key |
BTLSFCUUSRAZMR-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
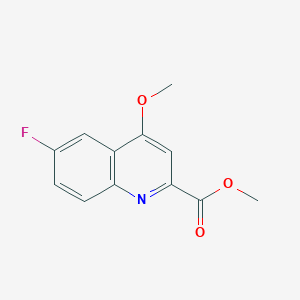
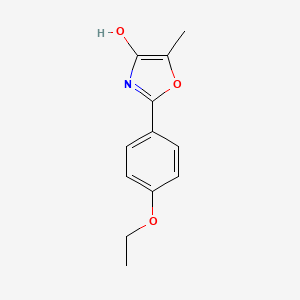

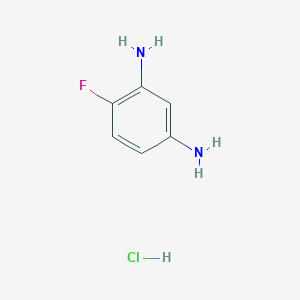
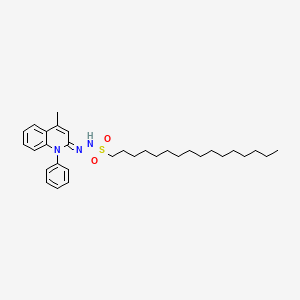
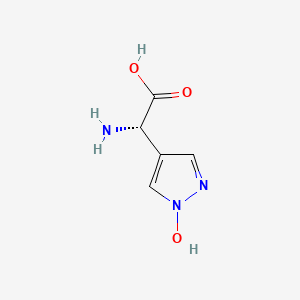

![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
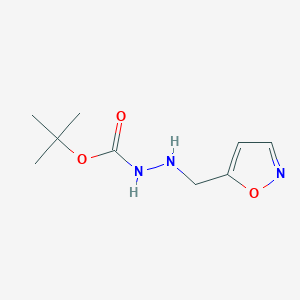
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)


